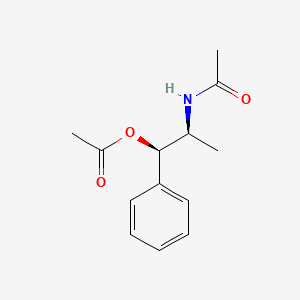
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- is a complex organic compound with a unique structure that includes an acetamide group, an acetyloxy group, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- typically involves multiple steps, including the formation of the acetamide group and the introduction of the acetyloxy and phenylethyl groups. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
化学反応の分析
Types of Reactions
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety.
類似化合物との比較
Similar Compounds
Similar compounds to Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- include other acetamide derivatives and compounds with similar functional groups, such as:
- N-(2-hydroxyethyl)acetamide
- N-(2-methoxyethyl)acetamide
- N-(2-phenylethyl)acetamide
Uniqueness
What sets Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- apart from these similar compounds is its specific stereochemistry and the presence of both acetyloxy and phenylethyl groups
特性
CAS番号 |
81703-29-9 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
[(1R,2S)-2-acetamido-1-phenylpropyl] acetate |
InChI |
InChI=1S/C13H17NO3/c1-9(14-10(2)15)13(17-11(3)16)12-7-5-4-6-8-12/h4-9,13H,1-3H3,(H,14,15)/t9-,13-/m0/s1 |
InChIキー |
NGGHWHVNIDFSQK-ZANVPECISA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)C)NC(=O)C |
正規SMILES |
CC(C(C1=CC=CC=C1)OC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


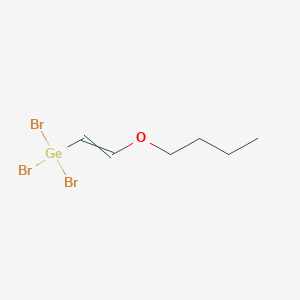

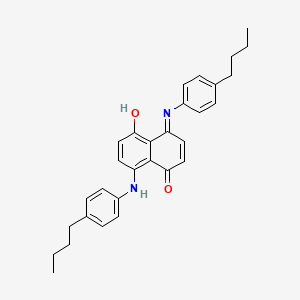
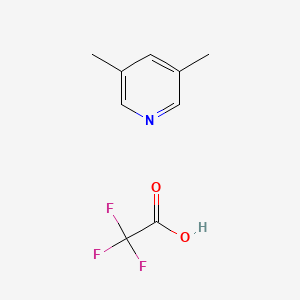
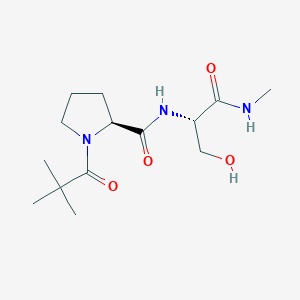
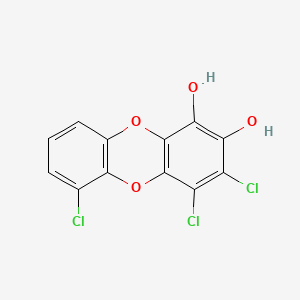

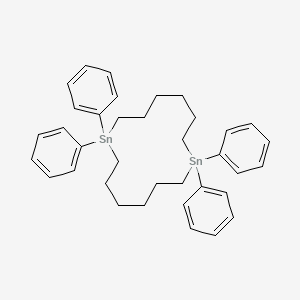

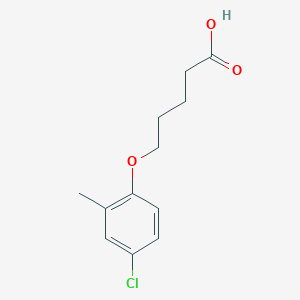
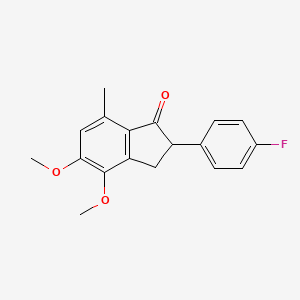

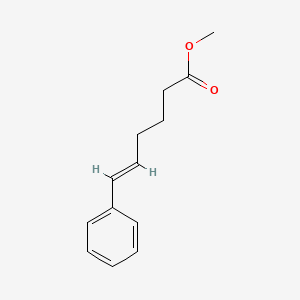
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
